![molecular formula C13H14N2O3 B1615820 3-(5-oxo-3-propyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid CAS No. 701221-57-0](/img/structure/B1615820.png)
3-(5-oxo-3-propyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid
Overview
Description
3-(5-oxo-3-propyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid, also known as OPB-9195, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Scientific Research Applications
1. Structural and Binding Studies
- The study by Zhang et al. (2002) on 4‐(Antipyrin‐4‐yliminomethyl)benzoic acid reveals insights into the molecular structure, showcasing the interaction between a benzoic acid moiety and a pyrazole ring. This research highlights the compound's one-dimensional zigzag structure formed through hydrogen bonding, suggesting potential applications in crystal engineering and materials science Zhang, Y., Li, Y., Tao, H., & Zhu, L. (2002). Acta Crystallographica Section E-structure Reports Online.
2. Synthetic Methodologies
- Reddy and Rao (2006) reported a rapid synthesis method for 1,3-diarylpyrazol-4-yl propanoic acids, which are known for various pharmacological activities. This synthesis approach could be applicable for the efficient and versatile preparation of pyrazole-containing compounds, including 3-(5-oxo-3-propyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid Reddy, G., & Rao, K. (2006). Heterocyclic Communications.
3. Novel Syntheses and Functionalizations
- Quiroga et al. (2007) developed a novel synthesis protocol for 2-(pyrazolo[1,5-a]pyrimidin-5-yl)benzoic acids, demonstrating the potential for creating multifunctionally substituted compounds through regioselective and solvent-free conditions. This approach could inspire new synthetic routes for pyrazole-benzoic acid derivatives Quiroga, J., Portilla, J., Abonía, R., Insuasty, B., Nogueras, M., & Cobo, J. (2007). Tetrahedron Letters.
4. Materials Science Applications
- Chandrakantha et al. (2013) explored the nonlinear optical properties of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, identifying compounds with potential for optical limiting applications. This research suggests that derivatives of 3-(5-oxo-3-propyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid could be investigated for their optical properties Chandrakantha, B., Isloor, A., Sridharan, K., Philip, R., Shetty, P., & Padaki, M. (2013). Arabian Journal of Chemistry.
properties
IUPAC Name |
3-(5-oxo-3-propyl-4H-pyrazol-1-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-2-4-10-8-12(16)15(14-10)11-6-3-5-9(7-11)13(17)18/h3,5-7H,2,4,8H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGWWGDLMDYAAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=O)C1)C2=CC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359638 | |
Record name | 3-(5-oxo-3-propyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70359638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-oxo-3-propyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid | |
CAS RN |
701221-57-0 | |
Record name | 3-(5-oxo-3-propyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70359638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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